molecular formula C15H17NO3 B11856721 2-(Pentyloxy)quinoline-3-carboxylic acid CAS No. 88284-15-5

2-(Pentyloxy)quinoline-3-carboxylic acid

Cat. No.: B11856721
CAS No.: 88284-15-5
M. Wt: 259.30 g/mol
InChI Key: BEBIDMZSEFSGBM-UHFFFAOYSA-N
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Description

Contextualization within the Field of Quinoline (B57606) Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural unit in a vast array of natural products, pharmaceuticals, and functional materials. The field of quinoline chemistry is rich and diverse, with research spanning over a century. Quinolines are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govacs.orgrsc.orgdocumentsdelivered.com

Quinoline-3-carboxylic acids, in particular, represent a significant subclass. The presence of the carboxylic acid group at the 3-position provides a crucial handle for further chemical modifications, allowing for the synthesis of a wide variety of derivatives such as esters, amides, and more complex heterocyclic systems. nih.govnih.gov This functional group also plays a key role in the biological activity of many quinoline-3-carboxylic acid derivatives, often through its ability to participate in hydrogen bonding and other intermolecular interactions with biological targets. nih.gov

Significance of 2-(Pentyloxy)quinoline-3-carboxylic Acid as a Synthetic Organic Scaffold

The true significance of this compound in contemporary research lies in its role as a versatile synthetic organic scaffold. A scaffold, in this context, is a core molecular framework upon which a variety of chemical modifications can be made to generate a library of new compounds. The this compound molecule offers several points for such diversification:

The Carboxylic Acid Group: This functional group is readily converted into a wide range of other functionalities. For instance, esterification with different alcohols can modulate the compound's lipophilicity and pharmacokinetic properties. Amidation with various amines can introduce new pharmacophoric elements and create opportunities for diverse biological interactions.

The Pentyloxy Group: The ether linkage at the 2-position is generally stable, and the pentyl chain provides a degree of lipophilicity to the molecule. Variations in the length and branching of this alkoxy chain can be explored to fine-tune the compound's physical and biological properties.

The Quinoline Ring: The aromatic core itself can be subject to electrophilic substitution reactions, allowing for the introduction of additional substituents that can further modulate the molecule's properties.

A common synthetic route to 2-alkoxyquinoline-3-carboxylic acids involves the initial synthesis of a 2-chloroquinoline-3-carboxylate ester, followed by nucleophilic substitution with the desired alkoxide, in this case, pentoxide. Subsequent hydrolysis of the ester yields the final carboxylic acid. nih.gov

Overview of Research Trajectories for Quinoline-3-carboxylic Acid Derivatives

Research into quinoline-3-carboxylic acid derivatives is a dynamic and evolving field, with several key trajectories:

Antimicrobial Agents: A significant area of research has focused on the development of quinoline-3-carboxylic acid derivatives as potent antimicrobial agents. nih.gov By modifying the substituents on the quinoline ring, researchers aim to discover new compounds with improved activity against drug-resistant bacteria.

Anticancer Agents: The quinoline scaffold is a common feature in many anticancer drugs. Research is ongoing to develop novel quinoline-3-carboxylic acid derivatives that can selectively target cancer cells and inhibit their growth. nih.govnih.gov Studies have shown that these compounds can exhibit antiproliferative activity against various cancer cell lines. nih.gov

Enzyme Inhibitors: The structural features of quinoline-3-carboxylic acids make them suitable candidates for the design of enzyme inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of protein kinase CK2, an enzyme implicated in various diseases, including cancer. nih.gov

Antiviral and Antimalarial Agents: The historical success of quinoline-based drugs like chloroquine (B1663885) for treating malaria continues to inspire the development of new derivatives with improved efficacy and reduced side effects. researchgate.net

The general research trend involves the synthesis of libraries of related compounds with systematic variations in their structure, followed by screening for specific biological activities. This structure-activity relationship (SAR) data is then used to design more potent and selective compounds.

Chemical and Physical Properties

Below are tables detailing some of the key chemical and physical properties of this compound and its core structures.

Table 1: Compound Identification

IdentifierValue
Compound Name This compound
CAS Number 88284-15-5
Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Canonical SMILES CCCCCCOc1nc2ccccc2cc1C(=O)O

Table 2: Predicted Physicochemical Properties

PropertyValue
XLogP3 3.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Exact Mass 259.120844 g/mol
Topological Polar Surface Area 59.4 Ų
Heavy Atom Count 19
Formal Charge 0
Complexity 338

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88284-15-5

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-pentoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-2-3-6-9-19-14-12(15(17)18)10-11-7-4-5-8-13(11)16-14/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,17,18)

InChI Key

BEBIDMZSEFSGBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC2=CC=CC=C2C=C1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Pentyloxy Quinoline 3 Carboxylic Acid and Its Analogues

Core Synthetic Pathways for Quinoline-3-carboxylic Acid Scaffolds

The quinoline-3-carboxylic acid framework is a key structural motif that serves as the foundation for the target compound. Its synthesis can be approached through various established routes that first construct the bicyclic quinoline (B57606) ring system.

Condensation Reactions in Quinoline Ring Formation

The construction of the quinoline ring is typically achieved through condensation reactions that form the pyridine (B92270) portion of the heterocycle onto a pre-existing benzene (B151609) ring. Several named reactions are employed for this purpose, each offering a different pathway depending on the starting materials.

Friedländer Synthesis : This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a CH2 group adjacent to a carbonyl). In the context of quinoline-3-carboxylic acid, an o-aminobenzaldehyde could be reacted with a β-keto ester in the presence of a base catalyst to directly form the substituted quinoline ring. pharmaguideline.com

Combes Synthesis : This reaction condenses an arylamine with a 1,3-dicarbonyl compound under acidic conditions. The resulting β-amino enone intermediate is then cyclized with heat to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction : This is a variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone reacts with an aniline (B41778) in the presence of an acid catalyst. iipseries.org

Pfitzinger Reaction : This pathway utilizes isatin, which is opened to isatoic acid with a base and then condensed with a carbonyl compound to yield quinoline-4-carboxylic acids. pharmaguideline.comui.ac.id While this typically yields 4-carboxy derivatives, modifications can alter the substitution pattern.

These classical methods provide a versatile toolkit for accessing a wide range of substituted quinoline cores.

Reaction Name Reactants Product Type Conditions
Friedländer Synthesiso-Aminoaryl aldehyde/ketone + α-Methylene carbonyl2-Substituted quinolinesBase catalysis
Combes SynthesisArylamine + 1,3-Dicarbonyl compoundSubstituted quinolinesAcid catalysis, heat
Doebner-von MillerAniline + α,β-Unsaturated carbonylSubstituted quinolinesAcid catalysis
Pfitzinger ReactionIsatin + Carbonyl compoundQuinoline-4-carboxylic acidsBase catalysis

Introduction of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position can be introduced either during the ring formation or in a subsequent step.

One direct approach involves using starting materials that already contain the carboxylate precursor. For example, in the Friedländer synthesis, using an ester of pyruvic acid as the methylene-containing reactant can directly install an ester group at the 3-position, which can then be hydrolyzed.

Alternatively, a functional group on a pre-formed quinoline ring can be converted into a carboxylic acid. A novel method describes the synthesis of substituted 3-quinoline carboxylic acid from a functionalized quinoline through processes of carbonylation and selective decarboxylation. google.com Hydrolysis of a cyano (nitrile) or ester group at the C3 position is a common and straightforward method. For example, a 2-chloroquinoline-3-carbaldehyde (B1585622) can be oxidized to the corresponding carboxylic acid, which is then esterified. nih.gov Subsequent hydrolysis of the ester under acidic or basic conditions yields the final carboxylic acid. nih.gov

Derivatization Strategies for Quinoline-3-carboxylic Acid Esters

Esters of quinoline-3-carboxylic acid are versatile intermediates for further chemical transformations. The esterification of the carboxylic acid is a fundamental derivatization, typically achieved by heating the carboxylic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. researchgate.netchemguide.co.uk

These esters can undergo various reactions:

Hydrolysis : Conversion of the ester back to the carboxylic acid is a common step, often performed using an acid or base catalyst in an aqueous solution. researchgate.net

Amidation : Reaction of the ester with amines can produce the corresponding amides. For instance, treatment of quinoline esters with hydrazine (B178648) hydrate (B1144303) can form hydrazides, which are precursors for other heterocyclic systems. nih.gov

Reduction : The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Cross-Coupling Reactions : The quinoline ring of the ester can be functionalized. For example, 2-chloroquinoline-3-carboxylate esters are valuable substrates where the chloro group can be substituted by various nucleophiles. nuph.edu.uanuph.edu.ua

Synthesis of 2-Alkoxyquinoline Moieties

The introduction of the pentyloxy group at the C2 position is a critical step in the synthesis of the target molecule. This is generally accomplished after the formation of the quinoline-3-carboxylic acid or its ester derivative.

Etherification Reactions for Pentyloxy Group Introduction

The most common method for forming the 2-alkoxy linkage is through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This involves reacting a 2-haloquinoline derivative, typically 2-chloroquinoline-3-carboxylic acid or its ester, with sodium pentoxide. The chlorine atom at the C2 position of the quinoline ring is an excellent leaving group, readily displaced by alkoxide nucleophiles. nuph.edu.ua

The general reaction scheme involves:

Formation of the Alkoxide : Sodium metal or a strong base like sodium hydride is reacted with pentanol (B124592) to generate sodium pentoxide.

Nucleophilic Substitution : The 2-chloroquinoline (B121035) substrate is then heated with the sodium pentoxide in a suitable solvent.

Research shows that refluxing 2-chloro-3-formylquinolines in sodium alkoxides, followed by hydrolysis of the ester group, can successfully produce 2-alkoxyquinoline-3-carboxylic acids. nih.gov This demonstrates the viability of this etherification strategy.

Regioselective Alkylation Approaches

Regioselective functionalization of the quinoline ring is an active area of research, primarily focusing on C-H activation to introduce alkyl or aryl groups. mdpi.com While the target compound features an alkoxy group introduced via nucleophilic substitution, understanding regioselective C-H alkylation is relevant for the synthesis of analogues.

Advanced Synthetic Protocols for Structurally Diverse Analogues

The quest for efficient and versatile methods to construct the quinoline nucleus has led to the development of sophisticated synthetic strategies. These modern protocols aim to increase molecular complexity from simple precursors in a convergent and atom-economical manner.

Domino reactions and multicomponent reactions (MCRs) represent powerful tools in synthetic organic chemistry, enabling the formation of complex molecules in a single operation from three or more reactants. These approaches are highly valued for their efficiency, reduction of waste, and operational simplicity.

The Doebner reaction, a classic multicomponent synthesis of quinoline-4-carboxylic acids, involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov This methodology can be adapted for the synthesis of quinoline-3-carboxylic acid analogues through careful selection of starting materials and reaction conditions. While direct synthesis of 2-alkoxy derivatives via a classical Doebner approach is not straightforward, modifications and related MCRs can provide access to precursors that can be further functionalized.

For instance, a multicomponent approach for the synthesis of quinoline derivatives might involve the reaction of an aniline, an aldehyde, and a β-keto ester. The versatility of MCRs allows for the incorporation of a wide range of functional groups, paving the way for the synthesis of diverse quinoline scaffolds. rsc.org The synthesis of quinoline derivatives through MCRs is an efficient strategy for building complex molecular architectures in a single step. rsc.org

A plausible domino approach to analogues could involve an initial condensation, followed by an intramolecular cyclization and subsequent aromatization. While specific examples for 2-(pentyloxy)quinoline-3-carboxylic acid are not prevalent in the literature, the general principles of domino synthesis for quinolines are well-established. For example, the synthesis of quinoxalines, a related heterocyclic system, has been extensively achieved through domino reactions. chim.it

Reaction TypeReactantsProduct ClassKey Features
Doebner ReactionAniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidsThree-component, convergent synthesis
Povarov ReactionAniline, Aldehyde, AlkeneTetrahydroquinolines[4+2] cycloaddition, often followed by oxidation
Ugi ReactionIsocyanide, Carboxylic Acid, Amine, Aldehyde/Ketoneα-Acylamino amides (versatile intermediates)High diversity, multiple bond formations in one step

A one-pot protocol for the synthesis of quinoline-2-carboxylates has been developed starting from β-nitroacrylates and 2-aminobenzaldehydes. nih.gov This method could potentially be adapted to introduce an alkoxy group at the 2-position.

A more directly relevant one-pot synthesis involves the Williamson ether synthesis followed by hydrolysis. For example, ethyl 2-(halomethyl)quinoline-3-carboxylates can react with 8-hydroxyquinolines, and the resulting ester is then hydrolyzed in the same pot to yield carboxyl-substituted bisquinoline systems. researchgate.net A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable 2-haloquinoline-3-carboxylic acid ester and pentanol.

The synthesis of 7-substituted 2-chloroquinoline-3-carboxylic acids has been reported starting from 7-substituted quinolin-2(1H)-one-3-carboxylic acids. nih.gov The 2-chloro substituent is a versatile handle for introducing a pentyloxy group via nucleophilic aromatic substitution with sodium pentoxide in a subsequent step. This two-step sequence, which can often be performed as a one-pot procedure, provides a viable route to the target molecule and its analogues.

Starting MaterialReagentsIntermediate/ProductReference
7-substituted quinolin-2(1H)-one-3-carboxylic acids1. POCl₃ or SOCl₂7-substituted 2-chloroquinoline-3-carboxylic acids nih.gov
Ethyl 2-(halomethyl)quinoline-3-carboxylates1. 8-Hydroxyquinoline, Base 2. H₃O⁺2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid researchgate.net
β-nitroacrylates and 2-aminobenzaldehydesBaseQuinoline-2-carboxylates nih.gov

The introduction of stereocenters into the quinoline framework is a crucial aspect of medicinal chemistry, as the biological activity of enantiomers can differ significantly. While the core of this compound is aromatic and thus achiral, the synthesis of analogues with chiral side chains or a reduced, non-aromatic quinoline core (i.e., tetrahydroquinolines) necessitates stereoselective methods.

The principles of stereoselective synthesis can be drawn from related heterocyclic systems. For example, the asymmetric synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved using natural amino acids as chiral precursors. iisc.ac.in The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a key method for synthesizing tetrahydroisoquinolines and can be rendered stereoselective by using chiral auxiliaries or catalysts. iisc.ac.in

For the synthesis of chiral quinoline derivatives, a potential strategy involves the stereoselective reduction of a quinoline precursor or the use of chiral building blocks in a multicomponent reaction. While the literature specifically detailing the stereoselective synthesis of this compound analogues is sparse, the general methodologies for asymmetric synthesis of heterocycles are well-developed and could be applied to this system.

Methodological Developments in Quinoline-3-carboxylic Acid Synthesis

Recent advancements in synthetic methodology have provided new and improved routes to quinoline-3-carboxylic acids. A notable development is the synthesis from functionalized quinolines through palladium-catalyzed carbonylation and selective decarboxylation. For example, 2,3-dichloroquinoline (B1353807) can be converted to 2,3-quinolinedicarboxylic acid dimethyl ester via carbonylation, followed by hydrolysis and selective decarboxylation at the 2-position to yield quinoline-3-carboxylic acid. google.com This method offers a pathway to introduce substituents at various positions on the quinoline ring.

Furthermore, the synthesis of novel quinoline-3-carboxylic acid derivatives is often driven by the search for new therapeutic agents. For instance, various derivatives have been synthesized and evaluated as potential antimicrobial agents or protein kinase inhibitors. nih.govnih.gov These studies often report novel synthetic routes or modifications of existing methods to access a library of compounds for structure-activity relationship (SAR) studies.

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its subsequent derivatization represents another important route. The 2-oxo group can be converted to a 2-chloro group, which can then be displaced by an alkoxide to introduce the desired 2-alkoxy substituent. mdpi.com This approach provides a versatile entry point for a wide range of 2-substituted quinoline-3-carboxylic acids.

Structure Activity Relationship Sar Elucidation

Elucidation of Positional and Substituent Contributions to Biological Activity

The biological activity of 2-(Pentyloxy)quinoline-3-carboxylic acid is not a monolithic property but rather a synergistic outcome of its constituent parts. The positioning of the pentyloxy group at the C-2 position, the carboxylic acid at the C-3 position, and the nature of the quinoline (B57606) ring system all play pivotal roles in defining its interaction with biological targets.

Influence of the 2-Pentyloxy Substitution on Biological Profiles

The 2-pentyloxy group, a five-carbon alkoxy chain, significantly influences the compound's physicochemical properties, which in turn affects its biological activity. The length and lipophilicity of this alkyl chain are critical determinants of how the molecule interacts with cellular membranes and protein binding sites. While direct comparative studies on a series of 2-alkoxyquinoline-3-carboxylic acids with varying chain lengths are not extensively documented for the pentyloxy derivative specifically, general principles of structure-activity relationships (SAR) in similar chemical series suggest that the length of the alkoxy chain can modulate activity.

Critical Role of the Carboxylic Acid Group at C-3

The carboxylic acid moiety at the C-3 position is a recurring and often indispensable feature for the biological activity of many quinoline-based compounds. This functional group is typically ionized at physiological pH, allowing it to form crucial ionic interactions and hydrogen bonds with biological targets, such as amino acid residues in the active site of an enzyme or receptor.

Numerous studies on various quinoline-3-carboxylic acid derivatives have highlighted the importance of this group for a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govnih.govnih.gov For instance, in the context of antibacterial quinolones, the 3-carboxylic acid is essential for binding to the DNA gyrase-DNA complex. While direct evidence for this compound is limited, the established SAR for this class of compounds strongly suggests that the C-3 carboxylic acid is a key pharmacophoric element. Its ability to act as a hydrogen bond donor and acceptor, as well as to engage in electrostatic interactions, is likely fundamental to the biological activity of this compound. nih.gov

Effects of Substitutions on the Quinoline Ring System

The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring, thereby influencing its interaction with biological macromolecules. nih.govresearchgate.net For example, studies on other quinoline derivatives have shown that the presence of a fluorine atom at the C-6 position and a piperazinyl group at the C-7 position can dramatically enhance antibacterial activity. nih.gov While specific substitution patterns for this compound are not well-documented in publicly available literature, the general principles of SAR for quinolines suggest that modifications to the quinoline ring would likely have a profound impact on its biological profile. For instance, the introduction of substituents could modulate the compound's selectivity for different biological targets or improve its pharmacokinetic properties.

Impact of Physicochemical Properties on SAR

The biological activity of a molecule is not solely dependent on its three-dimensional structure but is also heavily influenced by its physicochemical properties. For this compound, properties such as its acidity (pKa) and hydrophobicity play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

pKa Modulation and Selective Bioavailability

The pKa of the carboxylic acid group in this compound is a critical factor governing its degree of ionization at different physiological pH values. The ionization state of a molecule significantly affects its ability to permeate biological membranes. nih.gov Generally, the un-ionized form of a drug is more lipid-soluble and can more readily cross cell membranes via passive diffusion.

By modulating the pKa through the introduction of substituents on the quinoline ring, it is possible to influence the ratio of ionized to un-ionized forms of the compound in different biological compartments. For example, a lower pKa would result in a higher proportion of the ionized form at physiological pH, which might enhance solubility in aqueous environments like the bloodstream but could hinder passage across the lipid-rich blood-brain barrier. Conversely, a higher pKa would favor the un-ionized form, potentially improving membrane permeability. nih.gov This principle of pKa modulation can be exploited to achieve selective bioavailability, targeting the compound to specific tissues or organs.

Hydrophobicity and Ligand-Target Interactions

The hydrophobicity of this compound, largely influenced by the pentyloxy group, is a key determinant of its interaction with its biological target. Hydrophobic interactions are a major driving force in the binding of ligands to proteins, where the displacement of water molecules from the binding site and the ligand surface leads to a favorable increase in entropy. mdpi.com

Conformational Aspects and Binding Site Interactions

The biological activity of this compound is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. While detailed crystallographic data for this specific molecule are not widely available, an understanding of its conformational flexibility and potential binding site interactions can be extrapolated from its constituent functional groups and extensive research on analogous quinoline-3-carboxylic acid derivatives. The molecule's interaction with a target's binding site is governed by a combination of factors including its shape, electronic properties, and the specific non-covalent interactions it can form.

The structure of this compound can be deconstructed into three key components that dictate its conformation and binding profile: the rigid quinoline scaffold, the acidic carboxylic acid group, and the flexible pentyloxy side chain.

Conformational Flexibility:

The core quinoline ring system is largely planar and rigid, providing a stable scaffold that correctly orients the key interacting functional groups. The primary source of conformational flexibility in the molecule arises from the pentyloxy chain attached at the C-2 position. Free rotation is possible around the C-O ether bond and the C-C single bonds of the pentyl group. This flexibility allows the alkyl chain to adopt numerous conformations, enabling it to fit optimally within hydrophobic pockets of varying shapes and sizes within a protein binding site. The orientation of the carboxylic acid group at the C-3 position relative to the quinoline plane is also a critical conformational parameter, as its spatial location is vital for key binding interactions.

Binding Site Interactions:

The efficacy of this compound as a ligand depends on the sum of its interactions with a biological target, such as an enzyme active site or a receptor. In-silico and experimental studies on related quinoline derivatives suggest several key types of interactions. benthamdirect.comresearchgate.netnih.gov

Carboxylic Acid Group: The carboxyl group at the C-3 position is a crucial pharmacophoric feature. It is a potent hydrogen bond donor and acceptor. In its ionized carboxylate form (at physiological pH), it can form strong ionic bonds, or salt bridges, with positively charged amino acid residues such as arginine, lysine, or histidine. This type of strong, long-range interaction often serves to anchor the ligand in the binding site.

Quinoline Ring System: The aromatic, bicyclic quinoline core contributes to binding primarily through non-polar interactions. It can engage in π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Furthermore, the planar surface of the ring can participate in van der Waals and hydrophobic interactions with nonpolar regions of the binding site. The nitrogen atom at position 1 of the quinoline ring can also act as a hydrogen bond acceptor.

2-Pentyloxy Group: The substituent at the C-2 position plays a significant role in modulating potency and selectivity. nih.gov The ether oxygen atom of the pentyloxy group is a potential hydrogen bond acceptor, capable of interacting with suitable donor groups in the binding site. The five-carbon pentyl chain is hydrophobic and contributes to the molecule's lipophilicity. This allows it to form favorable hydrophobic and van der Waals interactions, typically by occupying a well-defined hydrophobic pocket within the target protein. The flexibility of this chain allows it to maximize these favorable contacts.

Studies on similar 2-substituted quinoline-3-carboxylic acids have demonstrated their potential to act as DNA minor groove binding agents. benthamdirect.comresearchgate.netnih.gov In this context, the substituent at the 2nd position can function as a hydrogen bond donor or acceptor with nucleic acid base pairs, while the quinoline ring intercalates within the groove. nih.gov

The combination of these features suggests a binding model where the molecule is anchored by the strong interaction of the C-3 carboxylate, while the quinoline ring and C-2 pentyloxy chain provide further affinity and specificity through hydrophobic, π-stacking, and hydrogen bonding interactions.

The following interactive table summarizes the potential interactions between the functional moieties of this compound and a hypothetical biological target.

Table 1: Potential Molecular Interactions of this compound
Molecular MoietyPotential Interaction TypePotential Binding Site Partner (Amino Acids/Other)
Carboxylic Acid (-COOH) GroupIonic Bonding (as -COO-), Hydrogen BondingArginine, Lysine, Histidine, Serine, Threonine
Quinoline Ringπ-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Quinoline Nitrogen (N-1)Hydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine
Pentyloxy Ether Oxygen (-O-)Hydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine
Pentyloxy Alkyl Chain (C5H11)Hydrophobic Interactions, Van der Waals ForcesAlanine, Valine, Leucine, Isoleucine, Phenylalanine

Mechanisms of Action Moa at the Molecular and Cellular Levels

Nucleic Acid Interaction Mechanisms

In silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest that these compounds can act as DNA targeting molecules. nih.govresearchgate.net The planar quinoline (B57606) ring system is a key structural feature that facilitates interaction with the helical structure of DNA.

Theoretical models and in-silico studies of quinoline-3-carboxylic acid derivatives indicate a preference for binding within the minor groove of the DNA double helix. nih.govresearchgate.net Specifically, detailed interaction studies with a DNA dodecanucleotide sequence, d(CGCGAATTCGCG), have shown that these compounds likely bind to the A/T-rich regions of the minor groove. nih.govresearchgate.net The pentyloxy group at the 2-position of 2-(Pentyloxy)quinoline-3-carboxylic acid, being a bulky and hydrophobic substituent, is predicted to play a significant role in this interaction by establishing favorable contacts within the hydrophobic environment of the minor groove.

The interaction between quinoline-3-carboxylic acid derivatives and DNA is further stabilized by the formation of hydrogen bonds with the nucleic acid bases. nih.govresearchgate.net The carboxylic acid group at the 3-position is crucial for this activity. In silico predictions suggest that the substitution at the 2-position can act as a hydrogen bond donor/acceptor for adenine and guanine base pairs. nih.govresearchgate.net This hydrogen bonding capability enhances the binding affinity and specificity of the molecule for DNA.

Table 1: Predicted Interactions of a Representative Quinoline-3-Carboxylic Acid Derivative with DNA

Interacting Group of CompoundDNA ComponentType of Interaction
Quinoline Ring SystemMinor Groove WallVan der Waals Forces
2-Position SubstituentAdenine/GuanineHydrogen Bonding
3-Carboxylic Acid GroupBase Edges in Minor GrooveHydrogen Bonding

Note: This table is illustrative and based on in-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives as direct experimental data for this compound is not available.

Detailed Analysis of Enzyme-Inhibitor Binding Modes

Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of various enzymes, with protein kinase CK2 being a notable example. nih.govresearchgate.net Structure-activity relationship (SAR) studies on quinoline carboxylic acids have identified that bulky hydrophobic substituents at the C2 position are necessary for the inhibition of certain enzymes. nih.gov

In the context of this compound, the pentyloxy group at the C2 position and the carboxylic acid at the C4 position (in the broader class of quinoline carboxylic acids) are critical for inhibitory activity. Molecular docking studies on related compounds suggest that the quinoline scaffold can fit into the active site of enzymes, with the substituents forming specific interactions with amino acid residues. For instance, in the inhibition of protein kinase CK2 by 3-quinoline carboxylic acid derivatives, the binding is stabilized by hydrophobic interactions and hydrogen bonds within the enzyme's active site. researchgate.net

Table 2: Inhibitory Activity of Representative 3-Quinoline Carboxylic Acid Derivatives against Protein Kinase CK2

CompoundIC50 (µM)
Tetrazolo-quinoline-4-carboxylic acid derivative0.65 - 18.2
2-Aminoquinoline-3-carboxylic acid derivative0.65 - 18.2

Note: This table presents data for classes of compounds that were found to be the most active inhibitors of protein kinase CK2 in a study of 3-quinoline carboxylic acid derivatives, as specific data for this compound is not available. nih.govresearchgate.net

Modulation of Specific Cellular Pathways in Disease Research

The interaction of quinoline derivatives with DNA and enzymes can lead to the modulation of various cellular pathways, which is of significant interest in disease research, particularly in oncology. Quinoline derivatives have been shown to possess antiproliferative and cytotoxic effects against cancer cell lines. nih.gov

The potential mechanisms for these effects include the induction of apoptosis and the arrest of the cell cycle. While the specific pathways modulated by this compound have not been elucidated, studies on related quinoline compounds suggest that they may interfere with DNA replication and repair mechanisms, leading to cell death in rapidly dividing cancer cells. Furthermore, the anti-inflammatory properties of certain quinoline compounds suggest a potential role in modulating inflammatory pathways. smolecule.com

Computational Chemistry and in Silico Research Methodologies

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques used to study the interaction between a ligand, such as a quinoline (B57606) derivative, and a biological target, typically a protein or nucleic acid. Docking predicts the preferred orientation of the ligand when bound to a receptor, while MD simulations provide a detailed view of the dynamic evolution of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur. mdpi.comresearchgate.netnih.gov

Ligand-Protein Interaction Modeling

Modeling the interaction between ligands and proteins is crucial for understanding the mechanism of action of potential drugs. For quinoline-3-carboxylic acid derivatives, in silico studies have identified key interactions that stabilize the ligand within the active site of various protein targets. tandfonline.comnih.gov

Molecular docking simulations for quinoline-based compounds frequently reveal a combination of critical interactions:

Hydrogen Bonds: The carboxylic acid group is a prominent feature for forming hydrogen bonds with amino acid residues like Lysine and Aspartine in the protein's binding pocket. tandfonline.com The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor, often interacting with backbone amide groups of residues such as Valine or Methionine. nih.gov

Hydrophobic and π-π Stacking Interactions: The bicyclic aromatic core of the quinoline scaffold commonly engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, and Tryptophan. mdpi.comnih.gov These interactions are vital for anchoring the ligand in the active site. For 2-(Pentyloxy)quinoline-3-carboxylic acid, the pentyloxy chain would be expected to form additional hydrophobic contacts, potentially enhancing binding affinity.

Allosteric Site Binding: In some cases, quinoline derivatives have been shown to interact with allosteric sites on enzymes, which can modulate the protein's activity without competing with the natural substrate. nih.gov

Table 1: Common Ligand-Protein Interactions for Quinoline Derivatives
Interaction TypeFunctional Group (Ligand)Interacting Amino Acid Residues (Protein)References
Hydrogen BondCarboxylic Acid (-COOH)Lysine, Aspartine, Valine tandfonline.comnih.gov
Hydrogen BondQuinoline NitrogenMethionine, Valine nih.gov
π-π StackingQuinoline RingTyrosine, Phenylalanine, Tryptophan mdpi.comnih.gov
HydrophobicQuinoline Ring, Alkyl ChainsIsoleucine, Valine, Methionine tandfonline.com

Molecular dynamics simulations further refine these models by assessing the stability of these interactions over time. mdpi.comdoi.org By simulating the movement of atoms in the complex, researchers can confirm whether the initial docking pose is maintained and identify key residues that are most critical for stable binding. nih.govarabjchem.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to evaluate the stability of the complex and the flexibility of its components. nih.govdoi.org

Prediction of Binding Affinity and Selectivity

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netuobaghdad.edu.iq A more negative value typically indicates a stronger and more favorable interaction. researchgate.netuobaghdad.edu.iq These scoring functions are mathematical algorithms that estimate the free energy of binding. nih.gov For various quinoline derivatives, docking studies have reported binding affinities ranging from -5.3 to -9.22 kcal/mol against different protein targets. nih.govnih.gov

The prediction of selectivity is another critical application. By docking the same ligand against multiple related proteins (e.g., different kinase isoforms), researchers can predict whether the compound is likely to be a selective inhibitor. mdpi.comnih.gov For instance, quinoline-3-carboxamides (B1200007) have been studied for their selectivity towards ATM kinase over other structurally similar kinases. mdpi.com Molecular dynamics simulations can further validate these predictions by showing that a ligand forms a more stable complex with its intended target compared to off-targets. mdpi.com

Table 2: Example Predicted Binding Affinities for Quinoline Derivatives Against Various Targets
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)References
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivativeP-glycoprotein (6C0V)-9.22 nih.gov
2-aryl-quinoline-4-carboxylic acid derivativeCancer Protein (1S63)-8.57 ijcps.org
Fluoroquinolone derivativeE. coli Gyrase B-8.562 researchgate.netuobaghdad.edu.iq
2H-thiopyrano[2,3-b]quinoline derivativeCB1a Protein (2IGR)-6.1 nih.gov
Quinoline derivativeRSV G protein-5.64 doi.org

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Derivation of Predictive Models for Biological Activity

For quinoline derivatives, QSAR models are developed to predict their inhibitory activity against various targets. nih.gov This process involves compiling a dataset of compounds with known biological activities (e.g., IC50 values) and calculating a range of molecular descriptors for each compound. nih.gov Using machine learning or statistical methods—such as k-nearest neighbors (KNN), decision trees, and neural networks—a mathematical model is generated that correlates the descriptors with the observed activity. nih.gov

The predictive power of a QSAR model is rigorously validated using internal and external test sets of compounds. Statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's reliability. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Identification of Crucial Molecular Descriptors

A key outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors are numerical values that represent different physicochemical properties of a molecule. They can be categorized into several types:

2D Descriptors: Derived from the 2D structure, including topological indices, molecular weight, and counts of specific atoms or functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric (e.g., molecular volume) and electronic (e.g., dipole moment, electrostatic fields) properties. nih.govnih.gov

In studies of quinoline derivatives, descriptors related to electrostatic fields and steric bulk are often found to be significant. nih.gov For example, a Comparative Molecular Field Analysis (CoMFA) model might indicate that bulky, electron-withdrawing groups in certain positions on the quinoline scaffold enhance activity, while such groups are unfavorable in other regions. nih.gov This information provides direct, actionable insights for modifying the chemical structure to improve biological performance.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Quinolines
Descriptor CategorySpecific Descriptor ExampleProperty Represented
ElectronicHOMO/LUMO energiesElectron-donating/accepting ability
StericMolecular Volume / Surface AreaSize and shape of the molecule
TopologicalWiener IndexMolecular branching and connectivity
PhysicochemicalLogPLipophilicity / Hydrophobicity
3D Field-Based (CoMFA)Steric and Electrostatic Fields3D shape and charge distribution

In Silico Predictions for Lead Optimization in Drug Discovery Research

In silico methods are indispensable for the lead optimization phase of drug discovery. researchgate.net Once an initial "hit" or "lead" compound like a quinoline derivative is identified, computational tools are used to guide its structural modification to enhance desired properties and minimize undesirable ones. This process often involves a synergistic use of molecular docking, MD simulations, and QSAR models. mdpi.com

Insights from ligand-protein interaction models can suggest specific modifications to improve binding affinity. For example, if docking reveals an unoccupied hydrophobic pocket, adding a suitable hydrophobic group—like the pentyloxy group in this compound—to the lead structure could be proposed to fill that pocket and increase potency. tandfonline.com

QSAR models provide a broader, quantitative framework for optimization. By analyzing the relationships defined in the model, chemists can prioritize modifications that are predicted to yield the greatest increase in activity. nih.gov Furthermore, in silico tools are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ijcps.orgmdpi.com Predicting properties like oral bioavailability, metabolic stability, and potential toxicity early in the design cycle helps to eliminate compounds that are likely to fail in later stages of development, a strategy known as "fail early, fail cheap." researchgate.netmdpi.com This integrated in silico approach accelerates the journey from an initial hit compound to a viable drug candidate. nih.govresearchgate.net

Electronic Structure Calculations for Reactivity and Interaction Analysis (e.g., HOMO, LUMO, MESP)

Computational chemistry provides profound insights into the electronic structure of this compound, elucidating its reactivity and potential intermolecular interactions. Through methods like Density Functional Theory (DFT), key quantum-molecular descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP) can be calculated. These descriptors are fundamental to understanding the molecule's behavior in chemical reactions.

The electronic properties of quinoline derivatives are a subject of considerable research, with DFT calculations being a primary tool for these investigations. arabjchem.orgnih.gov For the parent quinoline molecule, DFT studies using the B3LYP functional and 6-31+G(d,p) basis set have calculated the HOMO energy to be approximately -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of 4.83 eV. scirp.org This energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For substituted quinoline-carboxylic acids, the nature and position of the substituents significantly influence the electronic properties. For instance, in a study of 4-carboxyl quinoline, the HOMO-LUMO gap was calculated to be 4.25 eV, which is lower than that of unsubstituted quinoline, suggesting increased reactivity. researchgate.net This indicates that the carboxylic acid group, being an electron-withdrawing group, can modulate the electronic structure of the quinoline core.

The introduction of a pentyloxy group at the 2-position of the quinoline-3-carboxylic acid scaffold is expected to further alter the electronic landscape. Alkoxy groups are generally considered electron-donating groups, which would increase the electron density of the quinoline ring system. This electron donation would likely raise the energy of the HOMO and potentially the LUMO, leading to a smaller HOMO-LUMO energy gap compared to the unsubstituted quinoline-3-carboxylic acid. A smaller energy gap would, in turn, imply a higher chemical reactivity for this compound. nih.gov

The distribution of the HOMO and LUMO across the molecule provides further details on its reactivity. For many quinoline derivatives, the HOMO is typically localized over the quinoline ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also often distributed across the quinoline core, highlighting its ability to accept electrons in nucleophilic reactions. arabjchem.org

The Molecular Electrostatic Potential (MESP) surface is another crucial tool for predicting chemical reactivity. It provides a visual representation of the charge distribution within a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov In quinoline derivatives, the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group are typically characterized by negative electrostatic potential, making them likely sites for electrophilic attack and hydrogen bonding interactions. arabjchem.org The regions around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The pentyloxy group would introduce an additional region of negative potential around its oxygen atom, potentially influencing the molecule's interaction with biological receptors or other molecules.

By analyzing these computational descriptors, a detailed understanding of the chemical reactivity and interaction profile of this compound can be established, guiding further research into its potential applications.

Interactive Data Table: Calculated Electronic Properties of Quinoline and a Related Derivative

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Quinoline-6.646-1.8164.83
4-Carboxyl quinoline-6.47-2.224.25

Design and Investigation of Derivatives and Analogues of 2 Pentyloxy Quinoline 3 Carboxylic Acid

Rational Design and Synthesis of Novel Structural Analogues

The generation of new analogues of 2-(Pentyloxy)quinoline-3-carboxylic acid involves targeted chemical modifications at three principal regions: the pentyloxy side chain, the carboxylic acid group, and the quinoline (B57606) core. These modifications aim to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to enhance its interaction with biological targets.

Modifications within the Pentyloxy Side Chain

The 2-alkoxy group is a key feature of this class of compounds, and modifications to this side chain can significantly impact biological activity. While specific research on varying the pentyloxy chain of this compound is not extensively detailed in the reviewed literature, general principles of medicinal chemistry suggest several rational design strategies. These include altering the chain length (e.g., from methoxy (B1213986) to hexyloxy), introducing branching, or incorporating unsaturation (e.g., alkenyloxy or alkynyloxy groups). Such changes would probe the size and nature of the hydrophobic binding pocket of a potential biological target. Studies on related 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have demonstrated that even a simple methoxy group can confer significant antimicrobial activity, highlighting the importance of the alkoxy substituent. nih.gov

Derivatization of the Carboxylic Acid Group

The carboxylic acid at the C3 position is a critical functional group that can be derivatized to alter the compound's polarity, acidity, and potential for hydrogen bonding. Common derivatizations include conversion to esters, amides, and hydrazides, which can serve as prodrugs or lead to compounds with entirely new activity profiles.

The synthesis of amides, for example, can be achieved by activating the carboxylic acid with coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) followed by reaction with various amines. Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, which then readily reacts with amines or alcohols to form amides or esters, respectively. ajchem-a.com Another specialized derivatization involves the reaction with hydrazine (B178648) to form hydrazides, which can then be used as intermediates for synthesizing more complex heterocyclic systems like oxadiazoles (B1248032) or Schiff bases. ajchem-a.com

Derivative TypeGeneral StructureSynthetic Reagent(s)Potential Outcome
EsterR-COOR'Alcohol (R'-OH), Acid Catalyst or Acyl ChlorideIncreased lipophilicity, potential prodrug
AmideR-CONR'R''Amine (HNR'R''), Coupling Agent (e.g., TBTU)Modulated polarity, altered hydrogen bonding
HydrazideR-CONHNH₂Hydrazine (H₂NNH₂)Key intermediate for further synthesis

Table 1: Common derivatizations of the carboxylic acid group and their synthetic routes.

Strategic Substitutions on the Quinoline Core

Modifying the quinoline ring system itself is a cornerstone of analogue design. Substitutions can be made at various positions to influence the electronic properties and steric bulk of the molecule.

One common strategy involves replacing the 2-pentyloxy group with other substituents. For instance, studies on related quinoline-3-carboxylic acids have explored analogues with a 2-chloro, 2-amino, or 2-oxo group. nih.gov These substitutions can dramatically alter the molecule's chemical reactivity and biological interactions. For example, 2-aminoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of protein kinase CK2. nih.gov

Another approach is to introduce substituents onto the benzo portion of the quinoline ring (positions 5, 6, 7, and 8). A particularly sophisticated modification involves replacing the simple pentyloxy group with a larger, functionalized ether, such as linking a second quinoline moiety via an ether linkage to create bisquinoline structures. researchgate.net For example, ethyl 2-(halomethyl)quinoline-3-carboxylates can be reacted with 8-hydroxyquinolines to synthesize complex 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. researchgate.net

Position of SubstitutionExample SubstituentParent Compound ClassReference
C2-NH₂2-Aminoquinoline-3-carboxylic acid nih.gov
C2-[(Quinolin-8-yloxy)methyl]Bisquinoline systems researchgate.net
C6-p-tolyl2-Methyl-6-(p-tolyl)quinoline-3-carboxylic acid mdpi.com
C7-Cl, -CH₃, -OCH₃7-Substituted 2-chloroquinoline-3-carboxylic acids

Table 2: Examples of strategic substitutions on the quinoline-3-carboxylic acid core.

Comparative Research with Structurally Related Quinoline Scaffolds

To better understand the unique properties of the this compound scaffold, it is valuable to compare it with structurally related bicyclic heterocycles and other quinoline isomers.

Analysis of Isoquinolines and Other Bicyclic Heterocycles

Isoquinolines represent a key structural isomer of quinolines, with the nitrogen atom located at position 2 instead of position 1. This seemingly minor change significantly alters the molecule's geometry and electronic properties. A relevant analogue for comparison is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is recognized as a conformationally constrained analogue of the amino acid phenylalanine. iisc.ac.in The Tic core is a crucial structural element in numerous peptide-based drugs. iisc.ac.in Comparing the biological activities of quinoline-3-carboxylic acids with Tic derivatives can provide insights into the importance of the aromaticity and the precise positioning of the nitrogen atom for receptor binding and pharmacological effect.

Comparative SAR Studies Across Different Series of Analogues

Structure-activity relationship (SAR) studies across different series of quinoline carboxylic acid analogues are essential for identifying the key pharmacophoric features required for a specific biological activity. For example, a comparative study of quinoline 4-carboxylic acid analogues as inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase identified three critical regions for activity: a bulky hydrophobic substituent at the C2 position, the mandatory presence of the carboxylic acid at C4, and appropriate substitutions on the benzo ring. nih.gov Although this study focused on the 4-carboxylic acid isomer, its findings highlight the importance of the substituent at the C2 position, which corresponds to the pentyloxy group in the subject compound.

Furthermore, research into protein kinase CK2 inhibitors compared various derivatives of 3-quinoline carboxylic acid and found that the most active compounds were among the 2-aminoquinoline-3-carboxylic acid series. nih.gov This suggests that for certain targets, replacing the 2-alkoxy group with a hydrogen-bond-donating amino group is highly beneficial. Such comparative studies are crucial for guiding the rational design of future analogues with improved potency and selectivity.

Exploration of Poly- and Bisquinoline Systems in Research

The investigation into poly- and bisquinoline systems, which are molecules containing multiple quinoline rings, is a significant area of chemical and medicinal research. The quinoline motif itself is a core component of many biologically active compounds. nih.gov Linking multiple quinoline units together can lead to novel molecular architectures with unique properties and potential applications, for instance, in the development of therapeutic agents. researchgate.netresearchgate.net Research in this area often focuses on the synthesis of these complex structures and the evaluation of their chemical and biological characteristics.

A key area of exploration involves derivatives of quinoline-3-carboxylic acid, which serve as versatile building blocks for constructing more complex molecular systems. nih.gov The carboxylic acid group provides a convenient handle for chemical modification and for linking quinoline units together.

One notable area of investigation has been the synthesis of carboxyl-substituted bisquinoline systems. researchgate.net A straightforward and efficient one-pot protocol has been developed for this purpose, which involves the Williamson ether synthesis followed by hydrolysis. researchgate.net In this method, an ethyl 2-(halomethyl)quinoline-3-carboxylate is reacted with an 8-hydroxyquinoline, followed by hydrolysis of the ester group to yield the final bisquinoline-3-carboxylic acid derivative. researchgate.net This approach has proven effective for producing a range of bisquinoline compounds with good yields. researchgate.net

The general scheme for this synthesis is presented below:

Reaction Scheme for the Synthesis of Carboxyl-Substituted Bisquinoline Systems

[Ethyl 2-(halomethyl)quinoline-3-carboxylate] + [8-Hydroxyquinoline derivative] --(Williamson Reaction)--> [Intermediate Ester] --(Hydrolysis)--> [2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivative]

Detailed findings from this synthetic approach have been reported, demonstrating its utility in generating a library of diverse bisquinoline structures. The yields for the final products are consistently high, typically ranging from 82% to 95%. researchgate.net

Below is a table summarizing the synthesis of several carboxyl-substituted bisquinoline derivatives using this one-pot method. researchgate.net

EntryEthyl 2-(halomethyl)quinoline-3-carboxylate Reactant8-Hydroxyquinoline ReactantFinal Bisquinoline ProductYield (%)
1 Ethyl 2-(bromomethyl)quinoline-3-carboxylate8-Hydroxyquinoline2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid91
2 Ethyl 2-(bromomethyl)-6-chloroquinoline-3-carboxylate8-Hydroxyquinoline6-Chloro-2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid85
3 Ethyl 2-(bromomethyl)-6-methylquinoline-3-carboxylate8-Hydroxyquinoline6-Methyl-2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid89
4 Ethyl 2-(bromomethyl)quinoline-3-carboxylate5-Chloro-8-hydroxyquinoline2-[(5-Chloroquinolin-8-yloxy)methyl]quinoline-3-carboxylic acid95
5 Ethyl 2-(bromomethyl)quinoline-3-carboxylate5,7-Dichloro-8-hydroxyquinoline2-[(5,7-Dichloroquinolin-8-yloxy)methyl]quinoline-3-carboxylic acid82

This research into bisquinoline systems based on the quinoline-3-carboxylic acid scaffold is significant. While the specific application of this compound in these systems has not been detailed in the reviewed literature, the synthetic methodologies are broadly applicable. The established protocols could readily be adapted to incorporate derivatives of this compound, thereby expanding the library of poly- and bisquinoline systems for further investigation into their unique chemical and biological properties.

Future Directions and Emerging Research Applications in Chemical Biology

Development of Advanced Chemical Probes for Biological Systems

The scaffold of 2-(pentyloxy)quinoline-3-carboxylic acid is well-suited for the design and synthesis of advanced chemical probes to investigate complex biological systems. The quinoline (B57606) ring system is a known fluorophore, and modifications to the core structure can be used to modulate its photophysical properties. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or photo-crosslinkers, without significantly altering the core structure's inherent biological activity. The pentyloxy chain can be varied to fine-tune the compound's lipophilicity, thereby influencing its cell permeability and subcellular localization.

Future research could focus on synthesizing a library of derivatives where the pentyloxy group is replaced with chains of varying lengths or containing terminal functional groups for bio-orthogonal chemistry. These probes could be employed to visualize and track specific cellular processes or to identify the protein targets of quinoline-based bioactive compounds.

Strategies for Enhancing Target Selectivity and Potency

To improve the therapeutic potential of this compound, enhancing its target selectivity and potency is crucial. A key strategy involves structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to understand how these changes affect its biological activity.

Table 1: Potential Modifications to Enhance Selectivity and Potency

Modification SiteProposed ChangeRationale
Pentyloxy ChainVarying chain length, introducing branching or cyclic structures.To optimize hydrophobic interactions with the target protein's binding pocket.
Quinoline CoreIntroduction of substituents (e.g., halogens, nitro groups, amino groups) at various positions.To modulate electronic properties and create new interaction points with the target.
Carboxylic AcidConversion to esters, amides, or other bioisosteres.To alter binding modes and improve pharmacokinetic properties.

Computational modeling and molecular docking studies can be employed to predict the binding of these modified compounds to specific biological targets, such as enzymes or receptors, thereby guiding the synthetic efforts towards more potent and selective analogs. For instance, studies on other quinoline-3-carboxylic acids have shown that changing the pKa value can enhance selectivity for cancer cells over non-cancerous cells. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of new drug candidates. The core structure of this compound is amenable to combinatorial synthesis, allowing for the rapid generation of a large library of diverse analogs.

The general synthetic route to quinoline-3-carboxylic acids often involves multi-component reactions, which are well-suited for combinatorial approaches. By varying the starting materials for each component, a vast chemical space can be explored efficiently. The resulting library of compounds can then be screened using HTS assays to identify "hits" with desired biological activities. This integrated approach accelerates the discovery process and increases the probability of finding compounds with therapeutic potential.

Exploration of Novel Applications in Materials Science Research

The quinoline moiety in this compound suggests potential applications in materials science. Quinoline derivatives are known to exhibit interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The carboxylic acid group can be utilized to anchor the molecule to surfaces or to incorporate it into larger polymer structures. The pentyloxy chain can influence the self-assembly and packing of the molecules in the solid state, which in turn affects the material's properties. Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound unit and investigate their optical, electronic, and thermal properties for potential use in advanced materials. For example, some quinoline derivatives have been explored for their ability to form coordination polymers with interesting structural and functional properties.

Application of Advanced Spectroscopic and Biophysical Characterization Techniques in Research

A thorough understanding of the structure and function of this compound and its derivatives requires the application of advanced characterization techniques.

Table 2: Spectroscopic and Biophysical Characterization Techniques

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Detailed structural information, including connectivity and stereochemistry.
Mass Spectrometry (MS)Accurate molecular weight and fragmentation patterns for structural elucidation.
X-ray CrystallographyPrecise three-dimensional structure of the molecule in the solid state.
UV-Vis and Fluorescence SpectroscopyInformation on the electronic and photophysical properties of the compound.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding to a biological target.
Surface Plasmon Resonance (SPR)Kinetic parameters of binding (association and dissociation rates) to a target.

These techniques are essential for confirming the identity and purity of synthesized compounds, determining their three-dimensional structure, and quantifying their interactions with biological macromolecules. For example, detailed NMR and mass spectrometry data are crucial for confirming the structures of newly synthesized quinoline derivatives. researchgate.net Biophysical methods like ITC and SPR can provide invaluable insights into the mechanism of action of bioactive compounds by characterizing their binding affinity and kinetics.

Q & A

Q. What are the optimal synthetic routes for 2-(Pentyloxy)quinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Friedländer condensation or one-pot multi-step protocols . For example, Friedländer condensation using 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation yields intermediates like ethyl 2-chloromethylquinoline-3-carboxylate, which can react with pentyloxy-bearing aldehydes . Reaction parameters such as catalyst choice (e.g., KHSO₄), solvent polarity, and temperature significantly impact regioselectivity and yield. Ultrasound irradiation reduces reaction time and improves efficiency .

Q. How should researchers characterize this compound using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the quinoline ring and pentyloxy group. For example, downfield shifts in aromatic protons indicate electron-withdrawing effects from the carboxylic acid group .
  • IR spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid moiety .
  • Elemental analysis : Validates molecular composition (e.g., C, H, N ratios) .

Q. What purification methods are recommended to isolate this compound from by-products?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes unreacted starting materials and regioisomers. Recrystallization in ethanol or methanol improves purity, particularly for removing ester intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or dynamic equilibria. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations can confirm spatial proximity between the pentyloxy chain and quinoline protons. Computational tools (e.g., DFT calculations) predict spectral patterns for comparison .

Q. What strategies improve regioselectivity in introducing the pentyloxy group at the quinoline C-2 position?

  • Directing groups : Pre-functionalize the quinoline scaffold with electron-donating groups (e.g., methylenedioxy) to direct substitution to the C-2 position .
  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during Friedländer condensation, favoring C-2 functionalization .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Continuous flow systems : Minimize side reactions by maintaining consistent temperature and reagent mixing .
  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized KHSO₄) reduce waste and costs .
  • In situ monitoring : Real-time FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .

Q. What experimental designs are suitable for studying the compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding affinity with enzymes or receptors immobilized on sensor chips .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Molecular docking : Predict binding modes using crystal structures of target proteins (e.g., cytochrome P450 enzymes) .

Q. How does the pentyloxy group influence the compound’s electronic properties and reactivity?

The pentyloxy chain acts as an electron-donating group , increasing electron density at the quinoline C-3 carboxylic acid. This enhances hydrogen-bonding capacity in biological assays but may reduce electrophilicity in substitution reactions. Steric hindrance from the pentyloxy group can also limit access to certain reaction sites .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

Variations in IC₅₀ values may arise from differences in assay conditions (e.g., pH, solvent). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., enzymatic vs. cellular). Consider the compound’s stability under assay conditions; ester derivatives may hydrolyze to active acids .

Q. Why do synthetic yields vary significantly between reported methods?

Yield differences often stem from substrate purity (e.g., trace moisture in aldehydes) or catalyst deactivation . Reproduce literature protocols with rigorous drying of reagents and inert atmospheres. Compare yields using standardized metrics (e.g., isolated vs. crude yields) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.